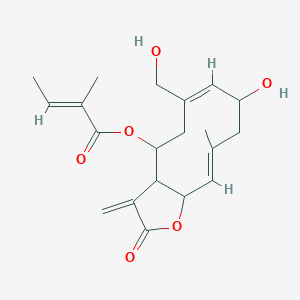
Phosphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphide is a class of chemical compounds in which phosphorus is combined with a metal. The this compound ion is ( \text{P}^{3-} ), and phosphides of almost every metal in the periodic table are known. These compounds exhibit a wide variety of chemical and physical properties, making them significant in various scientific and industrial applications .
Preparation Methods
Phosphides can be prepared through several methods:
Heating Metal and Red Phosphorus: The most general method involves heating stoichiometric amounts of the metal and red phosphorus to high temperatures in an inert atmosphere or vacuum.
Electrolysis Reactions: This method involves the reaction of a metal (or a metal halide or metal sulfide) with phosphine (PH₃).
Reduction of Metal Phosphate: Reduction of a metal phosphate with elemental carbon at elevated temperatures can also produce phosphides.
Organometallic Routes: These routes allow the separate synthesis of metal phosphide nanoparticles, which are then added to the support in a second step.
Chemical Reactions Analysis
Phosphides undergo various types of chemical reactions:
Oxidation: Phosphides can be oxidized to form oxides and phosphates.
Reduction: Metal phosphides can be reduced to form elemental phosphorus and the corresponding metal.
Substitution: Phosphides can undergo substitution reactions where the phosphorus atom is replaced by another atom or group.
Common reagents and conditions used in these reactions include high temperatures, inert atmospheres, and reducing agents such as hydrogen or carbon. Major products formed from these reactions include phosphine gas, metal oxides, and elemental phosphorus .
Scientific Research Applications
Phosphides have a wide range of scientific research applications:
Energy Storage: Phosphides are being explored for their potential in hydrogen production and storage, as well as in carbon dioxide reduction.
Semiconductors: Compounds like indium phosphide and gallium this compound are used in semiconductor devices due to their excellent electronic properties.
Biological Applications: Phosphides are also being studied for their potential use in biological systems, including as antimicrobial agents.
Mechanism of Action
The mechanism by which phosphides exert their effects varies depending on the specific application:
Comparison with Similar Compounds
Phosphides can be compared with other similar compounds such as nitrides, carbides, and arsenides:
Nitrides: Like phosphides, nitrides are compounds in which nitrogen is combined with a metal.
Carbides: Carbides are compounds of carbon with a metal.
Arsenides: Arsenides are compounds in which arsenic is combined with a metal.
Phosphides are unique in their ability to form a wide variety of structures and exhibit a range of properties from metallic to semiconducting, depending on the metal-to-phosphorus ratio .
Properties
CAS No. |
22569-71-7 |
|---|---|
Molecular Formula |
P-3 |
Molecular Weight |
30.973762 g/mol |
IUPAC Name |
phosphorus(3-) |
InChI |
InChI=1S/P/q-3 |
InChI Key |
FZTWZIMSKAGPSB-UHFFFAOYSA-N |
SMILES |
[P-3] |
Canonical SMILES |
[P-3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


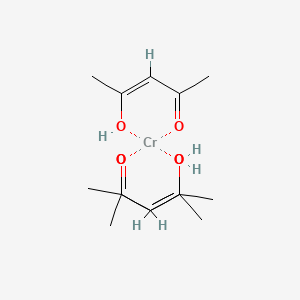
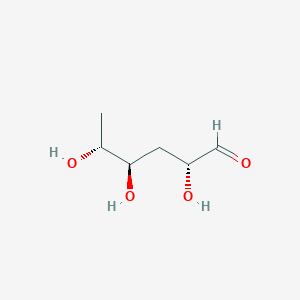
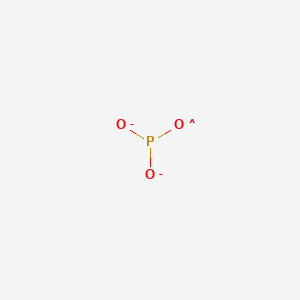

![(4R,4aR,7S,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1233380.png)
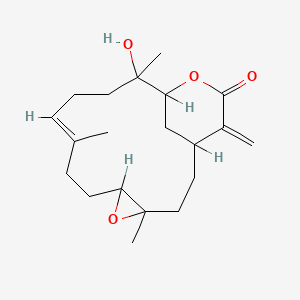
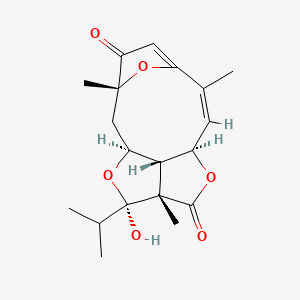
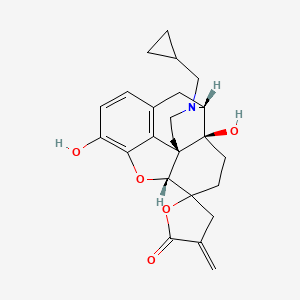
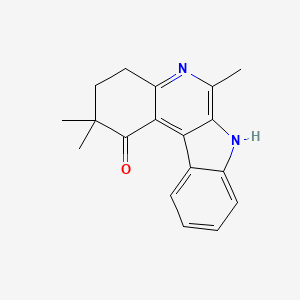
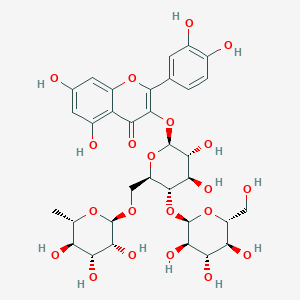

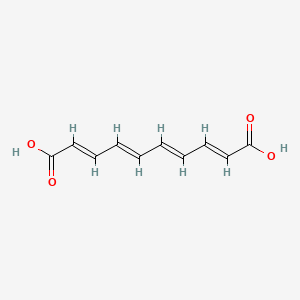
![N-(3-methylphenyl)-2-[4-[(E)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide](/img/structure/B1233394.png)
